molecular formula C13H12N4 B1420912 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine CAS No. 1183577-36-7

1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B1420912
M. Wt: 224.26 g/mol
InChI Key: BFLZPDVOZLLVCR-UHFFFAOYSA-N
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Description

The compound “1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline group is bonded to a pyrazole group, another organic compound with the formula C3H4N2, through a methylene bridge .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been described . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various analytical techniques. For example, the structure of quinolin-8-yl 4-chlorobenzoate was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under microwave irradiation has been developed . In this reaction, benzoyl peroxide (BPO) promotes the CDC of N-(quinolin-8-yl)amides with acetone/acetonitrile to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound quinolin-8-yl 4-chlorobenzoate was found to have interesting properties. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .

Scientific Research Applications

Immune Response Modulation

1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine, a derivative of quinoline, has been associated with immune response modulation. A class of non-nucleoside imidazoquinolinamines, which includes this compound, has been known to activate the immune system through localized induction of cytokines such as IFN-α, -β, and several interleukins. This induction has been linked to immunoregulatory, antiviral, antiproliferative, and antitumor activities, providing a basis to consider these compounds as innovative agents for treating various cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Antitumoral Properties

Quinoxaline derivatives, a class to which 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine belongs, have been investigated for their antitumoral properties. These compounds have been studied as catalysts' ligands, and their formation can be induced by condensing ortho-diamines with 1,2-diketones, among other methods. The derivatives formed through these reactions are believed to possess antitumoral properties, which supports the potential of quinoxaline and its analogs in cancer treatment applications (Pareek & Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives, including 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine, have shown promise as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property underlines their potential in the field of corrosion inhibition, protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For example, the compound 8-QUINOLINYL TRIFLATE has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, isoquinolones, which are structurally related to quinolin-8-ylmethyl-1H-pyrazol-3-amine, have been found to have versatile biological and physiological activities, suggesting potential applications in pharmaceuticals .

properties

IUPAC Name

1-(quinolin-8-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-12-6-8-17(16-12)9-11-4-1-3-10-5-2-7-15-13(10)11/h1-8H,9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZPDVOZLLVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN3C=CC(=N3)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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